3-O-Benzyl Estratetraenol Iodide

Steroid synthesis Protecting group strategy Orthogonal deprotection

Choose 3-O-Benzyl Estratetraenol Iodide for its unique benzyl/iodide architecture enabling convergent synthesis of ERβ-selective 17-Epiestriol. The 3-O-benzyl group withstands Pd(0)-catalyzed C17 functionalization and is later removed by mild hydrogenolysis, avoiding harsh BBr3 conditions ideal for process chemists evaluating scalable benzyl hydrogenolysis iodide carbonylation sequences.

Molecular Formula C₂₅H₂₇IO
Molecular Weight 470.39
Cat. No. B1159084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Benzyl Estratetraenol Iodide
Molecular FormulaC₂₅H₂₇IO
Molecular Weight470.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Benzyl Estratetraenol Iodide (TRC B276540): A Dual-Function Steroidal Intermediate for 17-Epiestriol Synthesis


3-O-Benzyl Estratetraenol Iodide (molecular formula C₂₅H₂₇IO, molecular weight 470.39 g/mol) is a synthetic steroid derivative supplied primarily by Toronto Research Chemicals under catalog number B276540 . The compound belongs to the estratetraenol class and serves as a protected, iodinated intermediate in the multi-step synthesis of 17-Epiestriol, a metabolite of estradiol and a selective estrogen receptor beta (ERβ) agonist . Its structure uniquely combines a 3-O-benzyl protecting group with a reactive iodide leaving group at the C17 position of the estra-1,3,5(10),16-tetraene scaffold, enabling sequential palladium-catalyzed transformations without intermediate protecting-group manipulation [1]. Typical specifications include ≥95% purity, white solid appearance, and solubility in dichloromethane and methanol .

Why 3-O-Benzyl Estratetraenol Iodide Cannot Be Replaced by Its Closest Analogs in 17-Epiestriol Synthesis


Substituting 3-O-Benzyl Estratetraenol Iodide with the non-iodinated 3-O-Benzyl Estratetraenol (TRC B276485, MW 344.49) forfeits the reactive C17 iodide handle essential for palladium-catalyzed carbonylation or cross-coupling steps [1]. Conversely, replacing it with 17-Iodo-3-O-methyl Estratetraenol (TRC I708420, MW 394.29) swaps the benzyl protecting group for a methyl ether, which cannot be removed by mild hydrogenolysis and instead requires harsh Lewis acidic conditions (BBr₃) that may compromise acid-sensitive functionalities elsewhere in the molecule [2]. The benzyl group is explicitly preferred over methyl in industrial estetrol synthesis patents precisely because its removal via catalytic hydrogenation (Pd/C, H₂) preserves ring D oxidation state and stereochemistry, whereas methyl ether cleavage with BBr₃ introduces side reactions [3]. This dual benzyl/iodide architecture enables a convergent synthetic strategy where the 3-O-benzyl group remains intact during C17 functionalization and is subsequently cleaved under orthogonal, non-destructive conditions.

Head-to-Head Evidence: Quantified Differentiation of 3-O-Benzyl Estratetraenol Iodide from Structural Analogs


Protecting Group Removal Orthogonality: Benzyl Hydrogenolysis (Pd/C, H₂) vs. Methyl Ether Cleavage (BBr₃)

The 3-O-benzyl group in 3-O-Benzyl Estratetraenol Iodide is removable by catalytic hydrogenolysis (Pd on activated carbon under H₂ atmosphere), operating under neutral, non-acidic conditions [1]. In direct contrast, the 3-O-methyl group in the comparator 17-Iodo-3-O-methyl Estratetraenol requires BBr₃ for cleavage—a strong Lewis acid that can degrade acid-labile functional groups and alter stereochemistry [2]. This orthogonality is codified in industrial patent claims: Claim 13 of US 20150105362 specifies benzyl removal via catalytic hydrogenation, while Claim 15 specifies C1-C5 alkyl (methyl) removal using BBr₃, confirming the two protecting groups are considered distinct process options with different compatibility profiles [3].

Steroid synthesis Protecting group strategy Orthogonal deprotection

Iodide vs. Bromide/Triflate Leaving Group: Superior Yield in Palladium-Catalyzed Carbonylation

The 17-iodo-16-ene motif present in 3-O-Benzyl Estratetraenol Iodide provides a superior substrate for palladium-catalyzed carbonylation compared to the corresponding bromide or enol triflate. Skoda-Földes et al. (Tetrahedron, 2000) demonstrated that steroidal phenyl ketones were synthesized in high yields from 17-iodo-androst-16-ene derivatives under mild Pd-catalyzed conditions, while alkenyl bromides or enol triflates gave lower yields in the identical reaction [1]. This is consistent with the established reactivity order for oxidative addition to Pd(0): I > Br ≫ Cl > OTf. The 3-O-benzyl protection further enhances this reactivity by providing an electron-rich aromatic system that does not compete with the iodide for palladium coordination, whereas the free 3-OH (as in unprotected estratetraenol) can undergo undesired side reactions under carbonylation conditions [2].

Palladium catalysis Carbonylation Steroid functionalization

Solubility Profile Differentiation: Dichloromethane/Methanol vs. Chloroform/DMSO

3-O-Benzyl Estratetraenol Iodide is soluble in dichloromethane and methanol , a solvent combination compatible with palladium-catalyzed carbonylation and cross-coupling reaction conditions (DMF, dichloromethane, or methanol are typical solvents for these transformations). In contrast, the non-iodinated analog 3-O-Benzyl Estratetraenol (TRC B276485) is only slightly soluble in chloroform and DMSO (heated), requiring elevated temperatures for dissolution and limiting solvent selection for subsequent reactions [1]. This solubility difference arises from the increased molecular polarizability conferred by the iodine atom (atomic polarizability of I = 5.35 ų vs. H = 0.667 ų), which enhances interactions with polarizable solvents like dichloromethane.

Solubility Process chemistry Reaction solvent selection

Molecular Identity Verification: MW 470.39 Distinguishes the Iodide from All Close Analogs by Mass Spectrometry

The molecular weight of 3-O-Benzyl Estratetraenol Iodide (470.39 g/mol) is unambiguously distinct from both the non-iodinated precursor 3-O-Benzyl Estratetraenol (344.49 g/mol, Δ = +125.90 Da) and the 3-O-methyl analog 17-Iodo-3-O-methyl Estratetraenol (394.29 g/mol, Δ = +76.10 Da) [1][2]. The characteristic isotopic pattern of iodine (monoisotopic mass 126.904 Da, ~100% natural abundance of ¹²⁷I) provides an unmistakable mass spectral signature that serves as an identity confirmation tool. In contrast, distinguishing the non-iodinated analog (C₂₅H₂₈O, MW 344.49) from other C₂₅ steroid benzyl ethers requires more sophisticated fragmentation analysis.

Analytical chemistry Quality control Mass spectrometry

Defined Synthetic Destination: Catalogued Intermediate for 17-Epiestriol with Documented ERβ Pharmacological Relevance

3-O-Benzyl Estratetraenol Iodide is explicitly catalogued as an intermediate in the synthesis of 17-Epiestriol , a metabolite of estradiol that functions as a selective estrogen receptor beta (ERβ) agonist [1]. 17-Epiestriol binds to ERα with relative binding affinities of 29 and 80 (compared with 17β-estradiol = 100) and inhibits TNFα-induced VCAM-1 expression [2]. In contrast, 3-O-Benzyl Estratetraenol (the non-iodinated analog) is catalogued simply as 'Protected Estratetraenol' and is primarily studied for pheromone-like activities rather than as a precursor to a pharmacologically defined ERβ agonist . This defined downstream application provides procurement justification: the iodide is not merely a protected steroid but a gateway to a biologically characterized product with established receptor selectivity.

17-Epiestriol ERβ agonist Estrogen metabolism

Optimal Procurement and Application Scenarios for 3-O-Benzyl Estratetraenol Iodide Based on Quantitative Differentiation


Multi-Step Synthesis of 17-Epiestriol via Orthogonal Benzyl/Iodide Strategy

The defining use case is the convergent synthesis of 17-Epiestriol, where the 3-O-benzyl group remains intact during palladium-catalyzed C17 carbonylation or cross-coupling (enabled by the iodide leaving group), and is subsequently removed by mild hydrogenolysis (Pd/C, H₂) without affecting the newly installed C17 functionality [1]. This orthogonal strategy avoids the acidic BBr₃ conditions required to cleave a 3-O-methyl ether, which would risk epimerization at C16/C17 and degrade the α-configuration essential for ERβ selectivity . The product 17-Epiestriol (selective ERβ agonist, RBA = 29–80 vs. estradiol) has documented applications in vascular biology (inhibition of TNFα-induced VCAM-1 expression) and estrogen receptor pharmacology [2].

Palladium-Catalyzed Diversification of the C17 Position for Steroid Library Synthesis

The 17-iodo-16-ene moiety is a privileged substrate for palladium-catalyzed transformations including alkoxycarbonylation, aminocarbonylation, and Suzuki/Sonogashira couplings, enabling rapid diversification of the steroid D-ring [1]. The superior reactivity of the C17 iodide over bromide or triflate analogs (demonstrated in the androst-16-ene series by Skoda-Földes et al., 2000) means that 3-O-Benzyl Estratetraenol Iodide is the preferred starting material when high-yielding Pd(0)-mediated C–C or C–heteroatom bond formation at C17 is required . The 3-O-benzyl group simultaneously protects the phenolic A-ring from competing oxidative addition or undesired coordination to palladium.

Analytical Reference Standard for LC-MS Method Development in Steroid Intermediate Quality Control

With its distinctive molecular weight (470.39 Da) and characteristic iodine isotopic pattern (monoisotopic ~470.13 Da with prominent M+2 peak), 3-O-Benzyl Estratetraenol Iodide serves as an ideal retention time and mass calibration standard for reverse-phase HPLC-MS methods monitoring multi-step steroid syntheses [1]. The large mass separation from the non-iodinated analog (Δ = +125.90 Da) and the 3-O-methyl iodide analog (Δ = +76.10 Da) ensures unambiguous peak assignment even in crude reaction mixtures, reducing the risk of misidentifying intermediates . Its solubility in methanol facilitates direct dilution into LC-MS-compatible mobile phases without solvent exchange.

Process Chemistry Scale-Up Feasibility Assessment Using the Benzyl Protection Strategy

The benzyl protecting group strategy, as validated in the estetrol manufacturing patent literature (US 20150105362), is considered industrially preferable to methyl protection when downstream hydrogenolysis infrastructure (Pd/C reactors, H₂ supply) is available [1]. Procuring 3-O-Benzyl Estratetraenol Iodide enables process chemists to evaluate whether the benzyl hydrogenolysis / iodide carbonylation sequence scales efficiently before committing to full process development. The compound's ambient-temperature solubility in dichloromethane and methanol (in contrast to the non-iodinated analog's limited solubility requiring heated DMSO) simplifies reactor loading and homogeneous reaction execution at preparative scale .

Quote Request

Request a Quote for 3-O-Benzyl Estratetraenol Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.